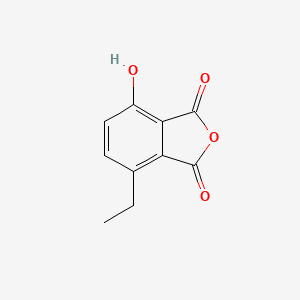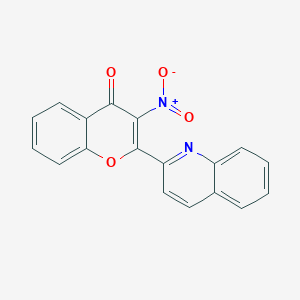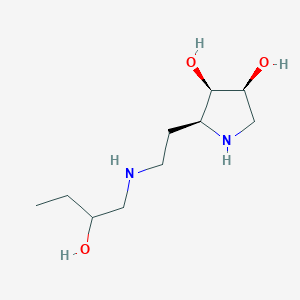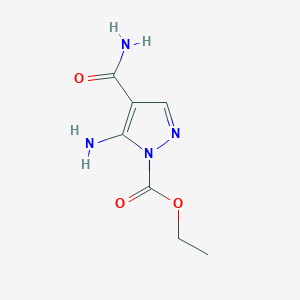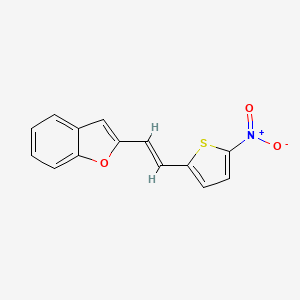![molecular formula C19H23O2P B12878943 1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol CAS No. 87512-43-4](/img/structure/B12878943.png)
1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1-Hydroxycyclohexyl)methyl)diphenylphosphine oxide: is a chemical compound with a unique structure that includes a cyclohexyl group, a methyl group, and a diphenylphosphine oxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1-Hydroxycyclohexyl)methyl)diphenylphosphine oxide typically involves the reaction of cyclohexylmethyl alcohol with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of ((1-Hydroxycyclohexyl)methyl)diphenylphosphine oxide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: ((1-Hydroxycyclohexyl)methyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .
Applications De Recherche Scientifique
Chemistry: ((1-Hydroxycyclohexyl)methyl)diphenylphosphine oxide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic processes .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, influencing biological pathways and processes .
Medicine: The compound is being investigated for its potential therapeutic applications. It may have properties that make it useful in drug development, particularly in targeting specific molecular pathways .
Industry: In industrial applications, ((1-Hydroxycyclohexyl)methyl)diphenylphosphine oxide is used in the synthesis of advanced materials and as an additive in various chemical processes. Its stability and reactivity make it valuable in manufacturing and material science .
Mécanisme D'action
The mechanism of action of ((1-Hydroxycyclohexyl)methyl)diphenylphosphine oxide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. It may also interact with biological molecules, influencing enzymatic activity and cellular pathways .
Comparaison Avec Des Composés Similaires
Triphenylphosphine oxide: Similar in structure but lacks the cyclohexyl and methyl groups.
Cyclohexylmethylphosphine oxide: Similar but does not have the diphenyl groups.
Diphenylphosphine oxide: Lacks the cyclohexyl and methyl groups.
Uniqueness: ((1-Hydroxycyclohexyl)methyl)diphenylphosphine oxide is unique due to its combination of cyclohexyl, methyl, and diphenylphosphine oxide groups. This unique structure imparts specific chemical and physical properties, making it valuable in various applications .
Propriétés
Numéro CAS |
87512-43-4 |
|---|---|
Formule moléculaire |
C19H23O2P |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-(diphenylphosphorylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C19H23O2P/c20-19(14-8-3-9-15-19)16-22(21,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,20H,3,8-9,14-16H2 |
Clé InChI |
FZDDUMZXEZKRIV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)
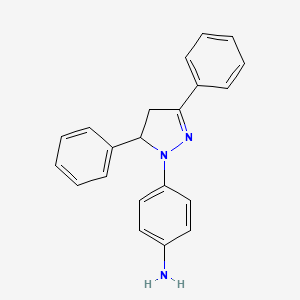
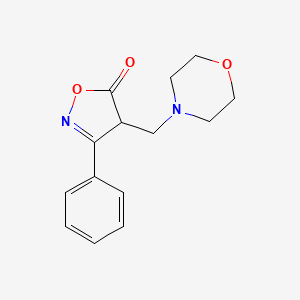
![2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12878916.png)
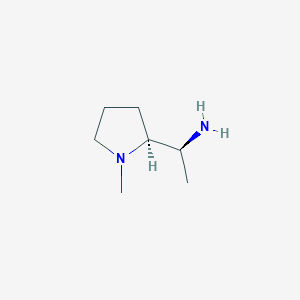

![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
